molecular formula C13H19NO3 B1423249 4-Tert-butyl-2-nitrophenyl propyl ether CAS No. 33353-60-5

4-Tert-butyl-2-nitrophenyl propyl ether

Cat. No.: B1423249
CAS No.: 33353-60-5
M. Wt: 237.29 g/mol
InChI Key: RRCMXYGWDLTFKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Tert-butyl-2-nitrophenyl propyl ether typically involves the reaction of 4-tert-butyl-2-nitrophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

4-Tert-butyl-2-nitrophenyl propyl ether can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butyl-2-nitrophenyl propyl ether is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis reactions.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-nitrophenyl propyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ether linkage and tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Tert-butyl-2-nitrophenyl propyl ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in research and development settings.

Properties

IUPAC Name

4-tert-butyl-2-nitro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-8-17-12-7-6-10(13(2,3)4)9-11(12)14(15)16/h6-7,9H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMXYGWDLTFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694824
Record name 4-tert-Butyl-2-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33353-60-5
Record name 4-tert-Butyl-2-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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